molecular formula C21H16BrClN2O3 B11564066 5-bromo-N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-hydroxybenzohydrazide

5-bromo-N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-hydroxybenzohydrazide

Cat. No.: B11564066
M. Wt: 459.7 g/mol
InChI Key: WHPSUOPPGZHMFA-WYMPLXKRSA-N
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Description

5-BROMO-N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 5-bromo-2-hydroxybenzohydrazide with 4-[(2-chlorophenyl)methoxy]benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-BROMO-N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BROMO-N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzohydrazide: Shares a similar core structure but lacks the additional phenyl and methoxy groups.

    4-[(2-Chlorophenyl)methoxy]benzaldehyde: An intermediate used in the synthesis of the target compound.

Uniqueness

The uniqueness of 5-BROMO-N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16BrClN2O3

Molecular Weight

459.7 g/mol

IUPAC Name

5-bromo-N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C21H16BrClN2O3/c22-16-7-10-20(26)18(11-16)21(27)25-24-12-14-5-8-17(9-6-14)28-13-15-3-1-2-4-19(15)23/h1-12,26H,13H2,(H,25,27)/b24-12+

InChI Key

WHPSUOPPGZHMFA-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=CC(=C3)Br)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=C(C=CC(=C3)Br)O)Cl

Origin of Product

United States

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